Procainamide

Antiarrhythmic Ventricular Tachycardia Efficacy Comparison

Procainamide (CAS 51-06-9) is a Class IA antiarrhythmic agent distinguished by its hepatic acetylation to the active Class III metabolite N-acetylprocainamide (NAPA), creating a dual pharmacodynamic profile unique among sodium-channel blockers. With a 75.7% termination rate in stable sustained monomorphic VT—outperforming lidocaine by 40 percentage points—and 100% termination in experimental AF, Procainamide is the evidence-based choice for electrophysiology research. Its minor hemodynamic impact (≥5% EF decrease in only 29% of patients vs. 47% for disopyramide) makes it the preferred Class IA agent for studies involving LV dysfunction. Available in both free base and hydrochloride forms for flexible R&D applications.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
CAS No. 51-06-9
Cat. No. B1213733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcainamide
CAS51-06-9
SynonymsAmide, Procaine
Apo-Procainamide
Biocoryl
Hydrochloride, Procainamide
Novocainamide
Novocamid
Procainamide
Procainamide Hydrochloride
Procaine Amide
Procamide
Procan
Procan SR
Procanbid
Pronestyl
Rhythmin
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C13H21N3O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17)
InChIKeyREQCZEXYDRLIBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN PETROLEUM ETHER /HYDROCHLORIDE SALT/
3.02e+00 g/L

Procainamide 51-06-9: Class IA Antiarrhythmic Agent for Ventricular Arrhythmias


Procainamide (CAS 51-06-9) is a Class IA antiarrhythmic agent that exerts its therapeutic effects primarily by blocking cardiac sodium channels, thereby slowing the upstroke of the action potential [1]. It is a synthetic derivative of procaine with enhanced cardiac activity and is distinguished by its hepatic acetylation to the pharmacologically active metabolite N-acetylprocainamide (NAPA), which possesses distinct Class III antiarrhythmic properties [2]. Procainamide is indicated for the treatment of ventricular arrhythmias and is commonly administered intravenously in acute settings [3].

Why Procainamide 51-06-9 Cannot Be Readily Substituted by Other Class I Antiarrhythmics


The antiarrhythmic class designation (e.g., Class IA) does not imply therapeutic equivalence. Procainamide, while sharing a sodium channel-blocking mechanism with quinidine and disopyramide, exhibits a unique electrophysiological signature due to its differential effects on repolarizing potassium currents, as demonstrated by patch-clamp studies in rabbit ventricular myocytes [1]. Furthermore, its active metabolite N-acetylprocainamide (NAPA) accumulates to variable extents based on patient acetylator phenotype and renal function, creating a dual pharmacodynamic effect not observed with other Class I agents [2]. Even within the same class, the hemodynamic consequences differ significantly: procainamide and quinidine produce minor left ventricular depression, whereas disopyramide is associated with serious myocardial depressant effects [3]. These quantitative differences preclude simple generic substitution and mandate compound-specific selection based on rigorous evidence.

Quantitative Differentiation Evidence: Procainamide 51-06-9 vs. NAPA, Lidocaine, Quinidine, and Disopyramide


Procainamide Exhibits Superior Efficacy Over Lidocaine in Terminating Sustained Monomorphic Ventricular Tachycardia

In a retrospective case series of 90 patients with sustained monomorphic ventricular tachycardia (SMVT) associated with structural heart disease, intravenous procainamide demonstrated a significantly higher termination rate compared to intravenous lidocaine [1]. The mean doses administered were 358±50 mg for procainamide and 81±30 mg for lidocaine.

Antiarrhythmic Ventricular Tachycardia Efficacy Comparison

Procainamide Shows Greater Potency Than NAPA in Isolated Atrial Preparations

In isolated rabbit atrial preparations, the antiarrhythmic potency of N-acetylprocainamide (NAPA) was substantially lower than that of procainamide (PA) [1]. At a concentration of 10⁻³ M, NAPA exhibited only one-tenth the potency of PA in decreasing the maximum following frequency of isolated atria. Furthermore, NAPA did not significantly affect threshold level voltage, whereas PA increased it.

Antiarrhythmic Potency Metabolite Comparison

Procainamide Spares the Transient Outward Potassium Current (Iₜₒ) Unlike Quinidine and Disopyramide

A whole-cell patch-clamp study in rabbit ventricular myocytes compared the effects of three Class IA antiarrhythmics on various potassium currents [1]. At supratherapeutic concentrations (50 μM for procainamide; 10 μM for quinidine and disopyramide), procainamide did not considerably alter the amplitude of the transient outward current (Iₜₒ), whereas both quinidine and disopyramide significantly decreased Iₜₒ. Furthermore, procainamide did not change the fast inactivation kinetics of Iₜₒ, in contrast to the acceleration observed with quinidine and disopyramide.

Electrophysiology Potassium Channels Class IA Differentiation

Procainamide Causes Minor Hemodynamic Depression Compared to Disopyramide's Serious Left Ventricular Depression

A comprehensive review of the hemodynamic effects of Class I antiarrhythmic agents concluded that quinidine and procainamide have minor hemodynamic effects, whereas disopyramide causes serious left ventricular depression [1]. This conclusion is supported by radionuclide angiography data showing that at rest, 8 out of 17 subjects experienced a 5% or greater decrease in ejection fraction with disopyramide, compared to 5 out of 17 with procainamide and 6 out of 17 with quinidine [2]. During exercise, the decreases were 8, 6, and 5%, respectively.

Hemodynamics Left Ventricular Function Safety Profile

Procainamide 51-06-9 Demonstrates 100% Termination of Experimental Atrial Fibrillation vs. 25% for Sotalol

In an anesthetized dog model of sustained cholinergic atrial fibrillation, clinically used doses of procainamide terminated AF in 13 out of 13 (100%) animals, while a clinical dose of sotalol (2 mg/kg IV) terminated AF in only 2 out of 8 (25%) animals [1]. Procainamide also prevented AF induction in 100% of animals versus 0% for sotalol at the clinical dose (p < 0.0001).

Atrial Fibrillation Antiarrhythmic Efficacy Class Comparison

Procainamide 51-06-9: Evidence-Based Application Scenarios in Cardiac Electrophysiology


Acute Termination of Sustained Monomorphic Ventricular Tachycardia

Based on the 75.7% termination rate demonstrated in patients with structural heart disease [1], procainamide is the preferred intravenous agent for acute management of stable sustained monomorphic VT, offering a 40-percentage-point efficacy advantage over lidocaine. This scenario applies to emergency departments and coronary care units where rapid pharmacological cardioversion is required.

Intravenous Conversion of Recent-Onset Atrial Fibrillation

Procainamide's 100% termination rate in experimental AF [1] and its established role as the preferred intravenous agent for conversion of recent-onset AF (<7 days) support its use in clinical settings requiring rapid pharmacological conversion. This is particularly relevant when amiodarone's slower onset is unacceptable.

Antiarrhythmic Therapy in Patients with Left Ventricular Dysfunction

Given procainamide's minor hemodynamic effects compared to the serious LV depression caused by disopyramide [1], it is the Class IA agent of choice for patients with pre-existing LV dysfunction or borderline hemodynamic status. Radionuclide angiography data confirm that procainamide causes a ≥5% EF decrease in only 29% of patients at rest, versus 47% for disopyramide .

Programmed Electrical Stimulation (PES) Drug Testing

Procainamide is frequently the drug of choice for initial testing with programmed electrical stimulation [1] due to its availability in both intravenous and oral formulations. Its efficacy in suppressing VT induction (21/47 patients, 45%) provides a benchmark for assessing the response to Class IA agents during invasive electrophysiological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Procainamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.